molecular formula C10H9NO B1177357 (S)-2-Hydroxy-4-phenyl-3-butenenitrile CAS No. 132617-10-8

(S)-2-Hydroxy-4-phenyl-3-butenenitrile

Cat. No.: B1177357
CAS No.: 132617-10-8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Hydroxy-4-phenyl-3-butenenitrile is an organic compound with the molecular formula C10H9NO It is characterized by the presence of a hydroxyl group, a phenyl group, and a nitrile group attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-2-Hydroxy-4-phenyl-3-butenenitrile can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with malononitrile in the presence of a base, followed by hydrolysis. Another method includes the addition of hydrogen cyanide to cinnamaldehyde, resulting in the formation of the desired nitrile compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: (S)-2-Hydroxy-4-phenyl-3-butenenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(S)-2-Hydroxy-4-phenyl-3-butenenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of (S)-2-Hydroxy-4-phenyl-3-butenenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

132617-10-8

Molecular Formula

C10H9NO

Molecular Weight

0

Origin of Product

United States

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